molecular formula C7H14N2O3S B14469286 S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine CAS No. 66345-52-6

S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine

Cat. No.: B14469286
CAS No.: 66345-52-6
M. Wt: 206.27 g/mol
InChI Key: KXBHWBQXRZKERP-AKGZTFGVSA-N
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Description

S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine: is a specialized compound with a unique structure that includes an amino group, a methyl group, and a cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

  • S-(3-Amino-2-methyl-3-oxopropyl) ethanethioate
  • 2-Methyl-2-propanyl (3-amino-2-methyl-3-oxopropyl)carbamate

Comparison: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

66345-52-6

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(2R)-2-amino-3-(3-amino-2-methyl-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H14N2O3S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H2,9,10)(H,11,12)/t4?,5-/m0/s1

InChI Key

KXBHWBQXRZKERP-AKGZTFGVSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)N)C(=O)N

Canonical SMILES

CC(CSCC(C(=O)O)N)C(=O)N

Origin of Product

United States

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